Lithium tert-butoxide
Description
Significance as a Reagent in Organic Synthesis
The utility of lithium tert-butoxide in organic synthesis is extensive and varied. It serves as a crucial reagent in a multitude of reactions, facilitating the synthesis of complex organic molecules. chemimpex.com Its high basicity is instrumental in deprotonation reactions of weak acids, a fundamental step in forming new carbon-carbon bonds. chemimpex.com This capability makes it invaluable in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. chemimpex.comontosight.ai
Key applications in organic synthesis include:
Alkylation and Condensation Reactions: this compound is effectively used to introduce alkyl groups into molecules. ontosight.ai It has been shown to promote the α-alkylation of ketones with primary alcohols without the need for a transition metal catalyst. rsc.org
Esterification of Hindered Alcohols: The compound facilitates the esterification of sterically hindered alcohols. wikipedia.org
Preparation of Other tert-Butoxide Compounds: It is a precursor for the synthesis of other metal tert-butoxides, such as copper(I) t-butoxide and hexa(tert-butoxy)dimolybdenum(III). wikipedia.org
Catalyst Modification: In conjunction with organometallic catalysts, this compound can alter their reactivity and selectivity. chemicalbook.comsamaterials.com
Transesterification Reactions: It mediates the efficient transesterification of N-hydroxyphthalimide esters with oximes to produce oxime esters, which are valuable synthetic intermediates. rsc.orgrsc.org Mechanistic studies suggest that the Lewis acidity of the lithium ion is critical in these transformations. rsc.orgrsc.org
Steric Hindrance and Non-Nucleophilic Character in Basic Transformations
A defining feature of the tert-butoxide anion is its significant steric bulk. The three methyl groups attached to the central carbon atom create a sterically hindered environment around the oxygen atom. reddit.comyoutube.comlibretexts.org This steric hindrance is a key determinant of its chemical behavior, rendering it a non-nucleophilic base in many contexts. wikipedia.org
While strong bases are often potent nucleophiles, the bulky nature of this compound impedes its ability to participate in nucleophilic substitution reactions (SN2), which require the nucleophile to approach a carbon center. reddit.comyoutube.comreddit.com Instead, it preferentially acts as a base, abstracting a proton. This characteristic is highly advantageous in reactions where elimination is the desired pathway over substitution. For instance, in the presence of a substrate that can undergo both substitution and elimination, using a sterically hindered base like this compound can selectively favor the elimination product. reddit.com
The pKa of its conjugate acid, tert-butanol (B103910), is around 19, indicating that this compound is a strong base. ontosight.ai This strong basicity, coupled with its low nucleophilicity, makes it a highly selective and valuable tool for a range of basic transformations in organic synthesis.
Aggregation Phenomena and Solution Behavior in Organolithium Chemistry
Organolithium compounds, including this compound, are known to form aggregates in solution. mt.com The nature and extent of this aggregation are influenced by factors such as the solvent, temperature, and the presence of other species. mt.com X-ray crystallography has revealed that this compound can exist in both hexameric and octameric forms in the solid state. wikipedia.orgnih.gov
In solution, the behavior is more complex. While often depicted as a simple salt, it is not fully ionized. wikipedia.orgsamaterials.com The degree of aggregation affects its reactivity. For example, in the anionic polymerization of polystyryllithium in tetrahydropyran (B127337) (THP), the addition of this compound was found to slow down the propagation rate. sci-hub.se This is attributed to the formation of mixed aggregates.
The aggregation state can be influenced by the solvent. In ethereal solvents like THF, lithium butoxides are known to be tetrameric. sci-hub.se The interaction with the solvent can also lead to the formation of solvated species. Furthermore, this compound can form mixed aggregates with other organolithium reagents, such as tert-butyllithium, leading to complex solution structures and fluxional exchange processes. acs.org Additives like tetramethylethylenediamine (TMEDA) can also impact the reactivity of organolithium reagents by altering their aggregation state. uniurb.it
The table below summarizes some of the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₉LiO | wikipedia.org |
| Molecular Weight | 80.05 g/mol | sigmaaldrich.com |
| Appearance | White solid/powder | wikipedia.orgsamaterials.com |
| Melting Point | 283 °C | chemicalbook.com |
| Boiling Point | 68-70 °C | chemicalbook.com |
| Density | ~0.9 g/cm³ | wikipedia.orgchemicalbook.com |
| Solubility | Soluble in toluene (B28343), hexane (B92381), THF, methyl tert-butyl ether | chemicalbook.comchemicalbook.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1907-33-1 |
|---|---|
Molecular Formula |
C4H10LiO |
Molecular Weight |
81.1 g/mol |
IUPAC Name |
lithium;2-methylpropan-2-olate |
InChI |
InChI=1S/C4H10O.Li/c1-4(2,3)5;/h5H,1-3H3; |
InChI Key |
UOHBMRODJBFDPN-UHFFFAOYSA-N |
SMILES |
[Li+].CC(C)(C)[O-] |
Isomeric SMILES |
[Li+].CC(C)(C)[O-] |
Canonical SMILES |
[Li].CC(C)(C)O |
Other CAS No. |
1907-33-1 |
Pictograms |
Flammable; Corrosive; Irritant |
Synonyms |
2-Methyl-2-propanol Lithium Salt; Lithium t-butoxide; Lithium tert-Butanolate; _x000B_Lithium tert-Butylate; tert-Butanol Lithium Salt; tert-Butoxylithium; |
Origin of Product |
United States |
Synthetic Methodologies for Lithium Tert Butoxide
Industrial and Laboratory Preparations from tert-Butanol (B103910)
The most common methods for synthesizing lithium tert-butoxide involve the reaction of tert-butanol with either lithium metal or an organolithium reagent, such as n-butyllithium.
Reaction with Lithium Metal:
In this method, lithium metal reacts directly with tert-butanol to produce this compound and hydrogen gas. The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), heptane (B126788), or toluene (B28343). google.comyoutube.com
Reaction Equation: 2 Li + 2 HOC(CH₃)₃ → 2 LiOC(CH₃)₃ + H₂
This synthesis route is common for both laboratory and industrial scales. The reaction progress can be monitored by the evolution of hydrogen gas. youtube.com For industrial-scale production, processes have been developed to use lithium metal in bulk solid form to facilitate easier separation of the product solution from unreacted metal. google.comwipo.int The reaction is typically run at elevated temperatures, often at the reflux temperature of the chosen solvent, to increase the reaction rate. google.com
Reaction with n-Butyllithium:
An alternative and often preferred laboratory-scale preparation involves the reaction of tert-butanol with n-butyllithium. This method is advantageous as it is a homogeneous reaction that proceeds rapidly and cleanly at low temperatures.
Reaction Equation: CH₃CH₂CH₂CH₂Li + HOC(CH₃)₃ → LiOC(CH₃)₃ + CH₃CH₂CH₂CH₃
This reaction is typically performed in a suitable solvent like a mixture of tetrahydrofuran and hexane (B92381). The reaction is often conducted at or below room temperature. chemicalbook.com
Table 1: Comparison of Preparative Methods from tert-Butanol
| Parameter | Reaction with Lithium Metal | Reaction with n-Butyllithium |
|---|---|---|
| Reactants | Lithium metal, tert-butanol | n-Butyllithium, tert-butanol |
| Byproducts | Hydrogen gas | Butane |
| Typical Solvents | THF, heptane, toluene google.com | THF, hexane chemicalbook.com |
| Reaction Temperature | Elevated (e.g., reflux) google.com | Low to ambient chemicalbook.com |
| Scale | Laboratory and Industrial google.com | Primarily Laboratory wikipedia.org |
In Situ Generation Techniques for Enhanced Reactivity
For many applications in organic synthesis, this compound is generated in situ, meaning it is prepared in the reaction vessel and used immediately without isolation. wikipedia.org This approach is particularly advantageous as it ensures the use of a highly reactive, freshly prepared base. Older samples of solid this compound can be of poor quality, which can affect reaction outcomes. wikipedia.org
The in situ generation is typically achieved by reacting tert-butanol with n-butyllithium directly in the reaction mixture just before the addition of the substrate. chemicalbook.com This technique is employed to promote various chemical transformations, such as α-alkylation of ketones with primary alcohols, where the freshly generated this compound acts as an efficient base without the need for a transition metal catalyst. rsc.org The enhanced reactivity is attributed to the fine control over stoichiometry and the absence of impurities that may be present in commercially available or stored this compound.
Influence of Reaction Conditions on Synthetic Purity and Scalability
The purity and scalability of this compound synthesis are significantly influenced by several reaction parameters.
Temperature: The reaction temperature plays a crucial role in the rate of synthesis. When using lithium metal, elevated temperatures, often the reflux temperature of the solvent (e.g., ~66 °C for THF), are used to achieve a reasonable reaction rate. google.comgoogle.com However, lower temperatures can be used, though this will prolong the reaction time. google.com
Solvent: The choice of solvent affects both the reaction rate and the solubility of the resulting this compound. Ethereal solvents like tetrahydrofuran (THF) and hydrocarbon solvents such as heptane or toluene are commonly used. google.comwipo.int The solubility of this compound in THF is approximately 2.4 moles per liter, which limits the practical concentration of the final solution. google.com
Purity of Lithium Metal: The purity of the lithium metal, specifically the sodium content, has a marked effect on the reaction kinetics. The presence of a small amount of sodium can significantly alter the reaction time. For instance, using lithium metal with a very low sodium content (e.g., 0.002 wt%) can lead to a faster reaction compared to lithium with higher sodium levels (e.g., 0.79 wt%). google.com However, some level of sodium is often beneficial in overcoming the passivation of the lithium surface.
Physical Form of Lithium Metal: The physical form of the lithium metal also impacts the reaction rate. Finely divided lithium metal provides a larger surface area and reacts more rapidly with tert-butanol than bulk lithium. google.comgoogleapis.com However, the use of bulk lithium is often preferred for industrial processes due to the ease of separating the product solution from the unreacted metal. google.comwipo.int
Stoichiometry: In industrial preparations using lithium metal, an excess of lithium is often employed to drive the reaction to completion and to maintain a high reaction rate. The molar ratio of lithium to alcohol can range from 2:1 to 10:1. google.comwipo.int
Table 2: Effect of Reaction Conditions on this compound Synthesis
| Reaction Condition | Effect on Purity and Scalability | Research Findings |
|---|---|---|
| Temperature | Higher temperatures increase reaction rate, impacting scalability. | Reaction at reflux in THF is significantly faster than at lower temperatures. google.com |
| Solvent Choice | Solubility of the product can limit the concentration and yield. | Ethereal and hydrocarbon solvents are effective. THF is common but has a solubility limit for the product. google.com |
| Sodium Content in Lithium | Affects reaction time; very low sodium can be advantageous. | A low sodium level (0.002 wt%) can reduce reaction time compared to higher levels (0.79 wt%). google.com |
| Lithium Metal Form | Finely divided metal reacts faster, but bulk metal allows for easier separation on a large scale. | Dispersed lithium reacts rapidly, while bulk lithium is favored for industrial scalability due to ease of handling. google.comgoogleapis.com |
| Reactant Ratio | Using an excess of lithium metal can improve reaction times and ensure complete conversion of the alcohol. | Molar ratios of lithium to tert-butanol from 2:1 to 10:1 are used to enhance the reaction rate. wipo.int |
Reactivity and Mechanistic Investigations in Organic Transformations
Deprotonation Reactions Mediated by Lithium tert-Butoxide
The formation of enolates from carbonyl compounds is a fundamental transformation in organic chemistry, enabling subsequent alkylation and aldol-type reactions. This compound is an effective base for this purpose, though its use is nuanced compared to other strong bases like lithium diisopropylamide (LDA).
The regioselectivity of enolate formation in unsymmetrical ketones is influenced by both kinetic and thermodynamic factors. While LDA, a kinetically controlled base, typically abstracts the less sterically hindered proton to form the kinetic enolate, bases like this compound can be used to favor the formation of the thermodynamically more stable, more substituted enolate. masterorganicchemistry.com This is particularly true when the reaction is allowed to reach equilibrium. msu.edu The nature of the lithium-oxygen bond, which has more covalent character than corresponding potassium-oxygen bonds, influences the enolate to approximate an alkene, favoring the more substituted form at equilibrium. msu.edu
The structure of the lithium enolate in solution is often complex, existing as aggregates such as dimers and tetramers. ethz.ch These aggregates can influence the reactivity and selectivity of subsequent reactions. nih.gov The solvent also plays a crucial role; ether solvents like tetrahydrofuran (B95107) (THF) are commonly used as they are inert to the strong base and effectively dissolve the enolate salts. msu.edulibretexts.org
This compound is a sufficiently strong base to deprotonate C-H bonds that are not typically considered acidic. This capability is harnessed in various synthetic transformations. For instance, in combination with organolithium reagents, it can form highly basic mixtures capable of deprotonating even relatively unactivated C-H bonds. unblog.fr
The reactivity of this compound can be enhanced through the use of additives. For example, the combination of tert-butyllithium (t-BuLi) and hexamethylphosphoramide (HMPA) generates a highly reactive separated ion pair that can deprotonate remote sp3 C-H bonds, overriding the typical directing effects of heteroatoms within a molecule. nih.gov This demonstrates the ability to tune the basicity and selectivity of the lithiating agent.
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The DMG, which contains a heteroatom, coordinates to the lithium cation, directing the deprotonation to the adjacent position. baranlab.orgorganic-chemistry.org
While organolithium reagents are the primary bases in DoM, this compound can play a role in modulating the reactivity of these superbases. For instance, in mixed-base systems like n-BuLi/t-BuOK (a "LICKOR" superbase), the alkoxide can influence the regioselectivity of the metallation. unblog.fr The choice of base and solvent system can direct the metallation to different positions on the aromatic ring, highlighting the subtle interplay of factors that govern the reaction's outcome. unblog.fr
This compound is also utilized for the deprotonation of substrates containing acidic protons on heteroatoms, such as alcohols and amines. The pKa of the substrate is a key determinant of the feasibility of deprotonation. Primary alcohols, with a pKa of around 15-16, can be deprotonated by tert-butoxide (the conjugate acid, tert-butanol (B103910), has a pKa of about 17). researchgate.netmsu.edu
In molecules containing multiple acidic protons, such as an alcohol and a sulfonamide, selective deprotonation can be challenging. While a bulky base like this compound might be considered for selective deprotonation of the alcohol, the thermodynamics may favor deprotonation of the more acidic sulfonamide N-H proton. reddit.com In such cases, protecting group strategies are often employed to achieve the desired regioselectivity.
Alkylation Reactions Promoted by this compound
A significant application of this compound is in the α-alkylation of ketones with primary alcohols, a process that can proceed without the need for a transition metal catalyst. This method offers a greener alternative to traditional alkylation methods that use alkyl halides. mdpi.com The reaction is believed to proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. mdpi.com In this process, the alcohol is temporarily oxidized to the corresponding aldehyde, which then participates in an aldol condensation with the enolate of the ketone. Subsequent dehydration and reduction of the resulting enone yields the α-alkylated ketone.
Research has demonstrated that highly purified this compound effectively promotes this reaction, indicating that the base itself, rather than trace transition metal impurities, is responsible for the catalytic activity. rsc.org The reaction conditions, including the base, solvent, and temperature, have been optimized to achieve high yields of the desired products. rsc.org
**Table 1: Effect of Base and Solvent on the α-Alkylation of Acetophenone with Phenylmethanol***
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | LiOtBu | Toluene (B28343) | 110 | 92 |
| 2 | NaOtBu | Toluene | 110 | 85 |
| 3 | KOtBu | Toluene | 110 | 81 |
| 4 | LiOtBu | Dioxane | 100 | 75 |
| 5 | LiOtBu | DMSO | 110 | Trace |
| 6 | LiOtBu | DMF | 110 | Trace |
*Data sourced from a study on the this compound mediated α-alkylation of ketones with primary alcohols. rsc.org The yields were determined by gas chromatography.
This data illustrates the superior performance of this compound in toluene for this specific transformation. The choice of solvent is critical, with polar aprotic solvents like DMSO and DMF proving to be unsuitable.
Alkylation of Indoles and Related Heterocycles
This compound serves as an effective promoter for the alkylation of indoles with alcohols, leading to the synthesis of bis(3-indolyl)methanes (BIMs). nih.gov This transformation proceeds under metal-free conditions, with atmospheric oxygen playing a crucial role as an oxidant. nih.gov The protocol is notable for its ability to use unactivated aliphatic alcohols as alkylating agents. For instance, the reaction of indole (B1671886) with various benzyl alcohol derivatives in the presence of LiOtBu affords the corresponding BIMs in high yields. nih.gov
The scope of this reaction has been investigated with different indole and alcohol substrates. The reaction of a 1:1 mixture of indole and 4-methylindole with benzyl alcohol yielded a mixture of three different BIM products, demonstrating the potential for cross-coupling. nih.gov
Beyond direct alkylation to form BIMs, this compound is also employed as a critical base in the C-H functionalization of other heterocycles. In copper-catalyzed arylation reactions, LiOtBu is often the base of choice for the deprotonation of heterocycles like benzoxazole, oxazole, and thiazoles, enabling their subsequent reaction with aryl iodides. organic-chemistry.orgnih.gov Mechanistic studies suggest that in these cases, the reaction proceeds through deprotonation of the heterocycle by the tert-butoxide, followed by transmetallation with the copper catalyst. nih.gov
Transition Metal-Free Protocols in Alkylation Reactions
A significant application of this compound is in mediating α-alkylation reactions without the need for transition metal catalysts. rsc.org It has been shown to efficiently promote the α-alkylation of ketones using primary alcohols as the alkylating agents. rsc.org This method provides a direct and environmentally benign alternative to traditional methods that often rely on pre-functionalized substrates or metal catalysts.
Crucially, research has confirmed that this transformation is promoted by this compound itself and not by trace transition metal impurities that may be present in the commercial reagent. rsc.org Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analyses of sublimed, purified LiOtBu showed that the content of various transition metals was below 0.1 ppm. rsc.org Reactions carried out with this purified LiOtBu still provided high yields, confirming the metal-free nature of the protocol. rsc.org
Mechanistic investigations, including kinetic isotope effect studies, suggest that the cleavage of the C-H bond in the alcohol is involved in the rate-limiting step of the reaction. rsc.org
The table below illustrates the scope of the LiOtBu-mediated α-alkylation of acetophenone with various primary alcohols.
| Alcohol Substrate | Product | Yield (%) |
|---|---|---|
| Benzyl alcohol | 1,3-diphenylpropan-1-one | 92 |
| 4-Methylbenzyl alcohol | 1-phenyl-3-(p-tolyl)propan-1-one | 89 |
| 4-Methoxybenzyl alcohol | 3-(4-methoxyphenyl)-1-phenylpropan-1-one | 85 |
| 1-Butanol | 1-phenylhexan-1-one | 75 |
| 1-Hexanol | 1-phenyloctan-1-one | 72 |
Data sourced from research on transition-metal-free α-alkylation of ketones. rsc.org
Elimination Reactions Facilitated by this compound
This compound is a strong, sterically hindered base, a characteristic that heavily influences the regioselectivity of elimination reactions. In bimolecular elimination (E2) reactions of alkyl halides, the use of a bulky base like LiOtBu favors the formation of the less-substituted alkene, often referred to as the Hofmann product. This is in contrast to smaller bases (e.g., ethoxide or hydroxide), which typically yield the more substituted and thermodynamically more stable Zaitsev product.
The steric bulk of the tert-butoxide anion makes it difficult to access sterically hindered protons. Consequently, it preferentially abstracts a more accessible proton from a less substituted β-carbon. This kinetic control leads to the formation of the terminal or less-substituted alkene as the major product. This principle is a cornerstone of synthetic strategy when the less stable alkene isomer is the desired target.
Addition Reactions Catalyzed by this compound
This compound has emerged as a simple, inexpensive, and effective precatalyst for the hydroboration of a wide range of carbonyl compounds and other unsaturated systems using pinacolborane (HBpin) as the reducing agent. nih.govacs.orgkstudy.com This protocol is applicable to the reduction of aldehydes, ketones, esters, and lactones to their corresponding alcohols (after workup) or boronate esters. nih.govacs.orgkstudy.com
The reaction proceeds efficiently under mild conditions and demonstrates broad substrate scope. For example, various substituted aromatic and aliphatic esters can be reduced to the corresponding alcohols in excellent yields. Furthermore, the protocol extends to the hydroboration of epoxides, providing a method for their reductive ring-opening. nih.govacs.org
The table below showcases the versatility of the LiOtBu/HBpin system for the reduction of different functional groups.
| Substrate Type | Example Substrate | Product (after oxidation) | Yield (%) |
|---|---|---|---|
| Aldehyde | Benzaldehyde | Benzyl alcohol | 95 |
| Ketone | Acetophenone | 1-Phenylethanol | 98 |
| Ester | Methyl benzoate | Benzyl alcohol | 96 |
| Lactone | γ-Butyrolactone | 1,4-Butanediol | 92 |
| Epoxide | Styrene oxide | 2-Phenylethanol | 85 |
Representative yields based on LiOtBu-catalyzed hydroboration studies. nih.govkstudy.com
Preliminary mechanistic studies suggest that the role of this compound in these hydroboration reactions is to react with pinacolborane to generate a more reactive boron hydride species in situ. It is proposed that the reaction proceeds through the formation of BH₃, which is the active hydroborating agent. nih.govacs.org
A key feature of the LiOtBu-catalyzed hydroboration is its high degree of chemoselectivity. A variety of functional groups are tolerated under the reaction conditions, allowing for the selective reduction of carbonyls in complex molecules. Functional groups such as cyano (-CN), nitro (-NO₂), amino (-NH₂), vinyl (-CH=CH₂), and alkynyl (-C≡CH) moieties remain unaffected during the hydroboration of esters and epoxides. nih.govacs.org This high chemoselectivity makes the system synthetically valuable for the preparation of key intermediates in multi-step syntheses. nih.govacs.org
This compound also catalyzes nucleophilic addition reactions involving the ring-opening of strained three-membered heterocycles like epoxides and thiiranes. An example of this is the atom-economical synthesis of dithiocarbonates and trithiocarbonates through the addition of carbon disulfide (CS₂) to epoxides and thiiranes, respectively. rsc.org
In this reaction, LiOtBu was identified as a highly active and selective catalyst among several alkali metal alkoxides. rsc.org The protocol allows for the conversion of a range of terminal and substituted epoxides, as well as thiiranes, into the corresponding cyclic thiocarbonates. The reactions are typically performed under mild, solvent-free conditions, affording products in high yields. rsc.org Mechanistic studies based on the reaction of chiral epoxides indicate that the reaction proceeds with a defined regio- and stereoselectivity, which is consistent with a nucleophilic ring-opening pathway. rsc.org
Carboxylation Reactions with Carbon Dioxide Utilizing this compound
This compound has emerged as a significant reagent in the realm of carbon dioxide (CO2) fixation, particularly in the carboxylation of C-H bonds. This approach offers a direct and often transition-metal-free route to valuable carboxylic acids, utilizing CO2 as an abundant, non-toxic, and renewable C1 source.
Direct C-H Carboxylation of Aromatic Heterocycles
This compound has been effectively employed in the direct carboxylation of various aromatic heterocycles. Research has demonstrated that unprotected indoles and pyrroles can undergo efficient carboxylation with atmospheric pressure of CO2 in the presence of a large excess of this compound. clockss.orgresearchgate.net This methodology provides a straightforward synthesis of indole-3-carboxylic acids and related compounds, which are prevalent motifs in pharmaceuticals and bioactive natural products. clockss.org
The reaction's success is highly dependent on the choice of base. While weaker inorganic bases like cesium carbonate (Cs2CO3) show some activity, strong bases are generally more effective. Among the strong bases tested, this compound proved to be an excellent choice, facilitating the CO2 incorporation in high yields. clockss.org The requirement for a large excess of the base is crucial to drive the reaction forward and prevent the reverse decarboxylation process. clockss.org The scope of this method extends to various indole and pyrrole derivatives. For example, the carboxylation of 2-phenylpyrrole can lead to a mixture of mono- and di-carboxylated products in good yields. clockss.org
Further studies have expanded the utility of this compound in combination with other reagents to promote the carboxylation of a wider range of electron-rich heteroarenes. A combined Brønsted base system, such as LiO-t-Bu/CsF/18-crown-6, has been shown to be highly effective for the carboxylation of heterocycles like benzothiophene and benzofuran, which possess less acidic C-H bonds with pKa values exceeding 32. nih.gov
Table 1: Effect of Bases on the Direct Carboxylation of Indole with CO2
| Entry | Base | Yield (%) |
|---|---|---|
| 1 | K3PO4 | <5 |
| 2 | Na2CO3 | <5 |
| 3 | Cs2CO3 | 45 |
| 4 | K2CO3 | 20 |
| 5 | NaOtBu | 70 |
| 6 | KOtBu | 75 |
| 7 | CsOtBu | 65 |
| 8 | LiOtBu | 82 |
| 9 | DBU | <5 |
| 10 | TMG | <5 |
This table is generated based on data reported in literature, highlighting the superior performance of LiOtBu. clockss.org
Mechanistic Pathways of CO2 Incorporation
The prevailing mechanistic pathway for the this compound-mediated carboxylation of aromatic heterocycles involves the deprotonation of an acidic C-H bond on the heterocyclic ring. This compound, being a strong, non-nucleophilic base, abstracts a proton to generate a reactive carbanion intermediate. This carbanion then acts as a nucleophile, attacking the electrophilic carbon atom of the carbon dioxide molecule. This nucleophilic addition results in the formation of a lithium carboxylate salt, which upon acidic workup, yields the corresponding carboxylic acid.
The use of a combined Brønsted base system, such as LiO-t-Bu with CsF and 18-crown-6, enhances the basicity and effectiveness of the deprotonation step, allowing for the carboxylation of less acidic substrates. nih.govsemanticscholar.org The role of CsF and 18-crown-6 is to further activate the base and facilitate the deprotonation of C-H bonds with higher pKa values.
Cross-Coupling Reactions and Single Electron Transfer Processes
Beyond its role in carboxylation, this compound also plays a crucial part in promoting cross-coupling reactions and participating in single electron transfer (SET) processes. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.
This compound as a Catalyst and Promoter in Coupling
This compound has been shown to efficiently promote α-alkylation reactions of ketones with primary alcohols without the need for a transition metal catalyst. rsc.org This transformation is significant as it provides a greener alternative to traditional methods that often rely on precious metal catalysts. The promotional effect of this compound is attributed to its basicity, which facilitates the necessary deprotonation and condensation steps of the reaction pathway. The transition-metal-free nature of these reactions has been confirmed through ICP-AES and ICP-MS analysis of purified this compound, which showed transition metal content to be less than 0.1 ppm. rsc.org
While organolithium compounds are generally considered too reactive for palladium-catalyzed cross-coupling reactions, leading to unwanted side reactions, recent advances have demonstrated their potential when used with specific catalyst systems. advancedsciencenews.com Although this research focuses more on organolithium reagents rather than lithium alkoxides, it highlights the ongoing efforts to harness the reactivity of lithium-containing compounds in cross-coupling chemistry.
Investigations of Single Electron Transfer (SET) Mechanisms
The involvement of alkali metal tert-butoxides in single electron transfer (SET) mechanisms has been a subject of considerable investigation. acs.org Many reactions using potassium tert-butoxide (KOtBu) are proposed to proceed via SET, where the tert-butoxide anion donates an electron to a suitable acceptor. acs.org These processes can initiate radical chain reactions or generate radical intermediates that lead to the final products. researchgate.net
While much of the literature focuses on KOtBu, the principles of SET are applicable to other alkali metal alkoxides. For instance, the reaction of nitroarenes with anionic organic bases, including this compound, can lead to the formation of stable nitrobenzenide radical ion-pairs through a SET process. researchgate.net The generation of these radical species opens up pathways for various transformations. The feasibility of a thermal SET process can be predicted using methods such as cyclic voltammetry and DFT calculations. nih.gov
Influence of Counterions on Reaction Pathways
The identity of the counterion (e.g., Li+, Na+, K+) in tert-butoxide-mediated reactions can have a profound impact on the reaction outcome, particularly in processes involving SET. Research has shown that changing the counterion can completely alter the product distribution. nih.gov
In a study on the reaction of nitrostilbenes with tert-butoxides, it was observed that sodium tert-butoxide led to the formation of N-hydroxyindoles. In stark contrast, when this compound or magnesium tert-butoxide was used, no reaction was observed. Conversely, potassium tert-butoxide yielded solely oxindoles through an unprecedented oxygen-transfer reaction. nih.gov
This dramatic divergence in reactivity is attributed to the coordinating ability of the counterion. The proposed mechanism suggests that after the initial SET from the tert-butoxide to the nitrostilbene, the resulting radical anion's subsequent reaction pathway is dictated by the coordination of the counterion. nih.gov The smaller and more Lewis acidic lithium cation may form a tight ion pair that disfavors the subsequent steps leading to a product, whereas the different coordination geometries of sodium and potassium ions direct the reaction towards different cyclization pathways. This highlights the critical role of the counterion in modulating the reactivity and selectivity of reactions involving tert-butoxide bases.
Table 2: Influence of Counterion on the Reaction of 2-Nitrostilbene
| Entry | Base | Product(s) |
|---|---|---|
| 1 | NaOtBu | N-hydroxyindole |
| 2 | LiOtBu | No Reaction |
| 3 | Mg(OtBu)2 | No Reaction |
| 4 | KOtBu | Oxindole |
This table illustrates the critical role of the counterion in determining the reaction outcome. nih.gov
Structural Elucidation and Aggregation Dynamics of Lithium Tert Butoxide
Spectroscopic Characterization of Solution Structures
In solution, lithium tert-butoxide exists as an equilibrium of different aggregate species. The nature and distribution of these aggregates are highly dependent on the solvent environment. Non-coordinating hydrocarbon solvents tend to favor the persistence of larger aggregates, similar to those observed in the solid state, whereas coordinating solvents can break down these larger structures into smaller, more reactive species.
Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the aggregation states of organolithium compounds, including this compound, in solution. By analyzing the spectra of various NMR-active nuclei such as ¹H, ¹³C, and particularly ⁶Li and ⁷Li, detailed information about the size and symmetry of the aggregates can be obtained.
The use of ⁶Li-enriched samples is especially advantageous. ⁶Li is a spin I = 1 nucleus with a smaller quadrupole moment than ⁷Li (I = 3/2), which results in sharper NMR signals and allows for more precise measurement of scalar couplings. A key technique in determining the aggregation state is the observation of one-bond scalar coupling between ¹³C and ⁶Li (¹J(¹³C-⁶Li)). The multiplicity of the α-carbon signal in the ¹³C NMR spectrum, which is the carbon directly bonded to the oxygen, reveals the number of lithium atoms it is coupled to within a single aggregate. This information is instrumental in assigning the size of the oligomer. For instance, different aggregation states (e.g., dimer, tetramer, hexamer) will exhibit distinct coupling patterns and chemical shifts. unt.edu
Studies on mixed aggregates, such as those formed between tert-butyllithium and this compound, have demonstrated the utility of this method. In such systems, distinct NMR signals can be resolved for the different lithium environments within a single hexameric aggregate, providing insight into both the structure and the fluxional processes occurring in solution. unt.edu For homoaggregates of this compound, variable-temperature NMR studies can help to resolve the exchange processes between different aggregate forms that are often rapid at room temperature.
Table 1: Key NMR Nuclei for Characterizing this compound Aggregates
| Nucleus | Spin (I) | Natural Abundance (%) | Information Provided |
|---|---|---|---|
| ¹H | 1/2 | 99.98 | Provides information on the tert-butyl group environment; can indicate the presence of magnetically inequivalent alkoxide groups. |
| ⁷Li | 3/2 | 92.5 | Sensitive nucleus, but broader lines due to a larger quadrupole moment can complicate interpretation. Chemical shifts are indicative of the lithium coordination environment. |
| ⁶Li | 1 | 7.5 | Preferred isotope for detailed structural studies due to sharper lines and accessibility of scalar coupling information. |
The aggregation state of this compound, as observed by NMR spectroscopy, has a profound impact on its reactivity. It is a well-established principle in organolithium chemistry that the reactivity of an aggregate is generally inversely proportional to its size. nih.gov Smaller aggregates, such as dimers and monomers, typically exhibit higher reactivity than larger, more thermodynamically stable hexamers or octamers. This is attributed to the greater availability of coordinatively unsaturated lithium centers in the smaller species, which are required for substrate binding and subsequent reaction.
For example, in reactions where this compound is used as a strong base, the deprotonation event is believed to proceed through a transition state involving a smaller, more reactive aggregate or even a monomeric species. Spectroscopic studies that show a shift in the aggregation equilibrium towards smaller species upon the addition of a coordinating solvent or ligand are often correlated with a significant increase in reaction rates. nih.govresearchgate.net For instance, the alkylation of ketones with primary alcohols, mediated by this compound, is highly dependent on the state of the alkoxide in solution. rsc.org The presence of species that can break down large aggregates, thereby increasing the concentration of the more active, smaller oligomers, can accelerate such transformations.
Conversely, reactions that are sluggish in non-coordinating hydrocarbon solvents, where NMR would show the predominance of large aggregates, can often be dramatically accelerated by the addition of ethers like tetrahydrofuran (B95107) (THF) or strongly coordinating Lewis bases like hexamethylphosphoramide (HMPA). nih.gov This enhancement in reactivity directly correlates with the spectroscopically observed deaggregation of the lithium alkoxide.
Solid-State Structures and X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information for compounds that can be crystallized, offering a precise picture of bond lengths, bond angles, and coordination geometries within the solid state. For this compound, this technique has been instrumental in characterizing its various aggregate forms. wikipedia.org
Both octameric and hexameric aggregates of this compound have been structurally characterized in the solid state. wikipedia.orgnih.gov The hexamer, [(t-BuOLi)₆], is a commonly observed form. unt.edu More recently, a kinetically stable, highly ordered octameric form, [(t-BuOLi)₈], has been isolated and characterized. nih.gov This octamer was unexpectedly formed from the controlled reaction of tert-butyllithium with molecular oxygen. nih.gov
The existence of multiple stable aggregate structures in the solid state highlights the complexity of the potential energy surface for this compound association. The specific form that crystallizes can depend on the method of preparation, the solvent used for crystallization, and the temperature. These solid-state structures are often considered to be representative of the larger, more stable aggregates that are likely to exist in non-coordinating solvents.
The solid-state structures of this compound aggregates are built around a central core of alternating lithium and oxygen atoms. The tert-butoxide groups act as bridging ligands, connecting multiple lithium centers.
Hexameric Structure : The crystal structure of the hexamer reveals a core with a distorted drum or "stacked ladder" geometry. The six lithium and six oxygen atoms form a central Li₆O₆ framework. Within this core, the tert-butoxide ligands are typically μ₃-bridging, meaning each oxygen atom is coordinated to three lithium centers. The lithium atoms, in turn, are generally three-coordinate, bonded to three bridging oxygen atoms. This arrangement results in a compact and relatively stable structure. wikipedia.org
Octameric Structure : The octameric form, [(t-BuOLi)₈], possesses a more complex structure based on a central Li₈O₈ core. Its connectivity has been described as the fusion of two face-opened tetrameric cubane-like units. nih.gov In a classic cubane tetramer, the Li₄O₄ core features four-coordinate lithium and oxygen atoms at alternating vertices. The octamer represents a higher level of association of these fundamental building blocks. The coordination number of the lithium and oxygen atoms in this larger aggregate is variable, involving a complex network of μ₂- and μ₃-bridging interactions to satisfy the coordination requirements of the constituent atoms.
Elucidating Structure-Reactivity Relationships in Organolithium Aggregates
The core of understanding the utility of this compound in organic synthesis lies in deciphering how its aggregation state directly impacts its reactivity. The general hypothesis posits that the increased availability of the anionic tert-butoxide group in smaller aggregates leads to enhanced basicity and nucleophilicity. However, the reality is often more complex, with reaction mechanisms sometimes involving the aggregated species themselves.
The study of mixed aggregates, where this compound is combined with other organolithium reagents like tert-butyllithium, has provided valuable insights. The formation, reactivity, and solubility of these mixed aggregates have been shown to be dependent on the steric bulk of the constituent alkoxides. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been pivotal in assigning the aggregation states of these complex mixtures in solution.
While direct comparative kinetic data for the distinct aggregation states of pure this compound remains an area of active research, the overarching principles of organolithium chemistry provide a framework for understanding its behavior. The presence of strong donor solvents is known to break down larger aggregates of other organolithium compounds into more reactive monomers or dimers. It is inferred that a similar phenomenon occurs with this compound, leading to an enhancement of its reactivity in such media.
The following table summarizes the known aggregation states of this compound and the general, inferred relationship with their reactivity:
| Aggregation State | Structural Features | Solvent Conditions | Inferred Reactivity |
| Octamer | Fusion of two face-opened tetrameric cubanes nih.gov | Hydrocarbon solutions (kinetically stable) nih.gov | Lower |
| Hexamer | Prismatic structure unt.edu | Hydrocarbon solutions (thermodynamically stable) nih.govunt.edu | Moderate |
| Lower Aggregates (e.g., Dimer, Monomer) | N/A (Hypothesized in solution) | Coordinating solvents (e.g., ethers) | Higher |
Detailed research into the specific reaction kinetics of each aggregation state is necessary to fully quantify these relationships. Computational studies are also emerging as a powerful tool to model the transition states of reactions involving different this compound aggregates, offering theoretical insights into their relative reactivities.
The following table presents a compilation of research findings related to the structural and reactivity aspects of this compound and related systems:
| Research Focus | Methodology | Key Findings | Reference |
| Characterization of Octameric this compound | Single-crystal X-ray diffraction, Cryoscopy, Theoretical calculations | Identified a kinetically stable octameric form that rearranges to the thermodynamically favored hexamer upon heating. nih.gov | Allan, J. F., et al. (2004). J. Am. Chem. Soc. |
| Mixed Aggregates of tert-Butyllithium and Lithium Alkoxides | NMR Spectroscopy | The structure and reactivity of mixed aggregates are influenced by the steric bulk of the alkoxide. unt.edu | Nguyen, H. D. (1997). UNT Theses and Dissertations. |
| Deaggregation by Lewis Bases | NMR Spectroscopy, DFT Calculations | Strong Lewis bases can shift the equilibrium of organolithium aggregates towards smaller, more reactive species like monomers and separated ion pairs. | Bailey, W. F., & Williard, P. G. (2013). J. Org. Chem. |
Theoretical and Computational Chemistry Studies of Lithium Tert Butoxide
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are fundamental to elucidating the stepwise pathways of chemical reactions. By modeling the interactions between molecules, these methods can map out the energetic landscape of a reaction, revealing the most likely mechanism.
A key concept in understanding reaction mechanisms is the potential energy surface (PES), a mathematical model that describes the energy of a chemical system as a function of its geometry. rsc.org Stationary points on the PES, such as energy minima (reactants, products) and saddle points (transition states), are of particular interest. semanticscholar.org Transition state analysis involves locating the saddle point on the PES that connects reactants to products. The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor determining the reaction rate.
For reactions mediated by lithium tert-butoxide, quantum chemical calculations can identify the geometry and energy of transition states. For instance, in a transesterification reaction, density functional theory (DFT) calculations have shown that the Lewis acidity of the Li⁺ ion is crucial for stabilizing the transition state and facilitating the transformation. Computational studies can evaluate different proposed pathways, and the calculated activation barriers can distinguish the most feasible mechanism. While a complete PES for a complex reaction can be computationally demanding, mapping the lowest energy pathway provides essential mechanistic details. semanticscholar.org
Many reactions proceed through one or more transient species known as reaction intermediates. These intermediates correspond to local energy minima on the potential energy surface. rsc.org Quantum chemical calculations are instrumental in identifying and characterizing these fleeting species. For example, in this compound mediated reactions, calculations can confirm the generation of a nucleophilic oximate intermediate.
Theoretical calculations can provide detailed information about the geometry, electronic structure, and stability of these intermediates. In some complex reactions, multiple mechanistic pathways may be proposed, each involving different intermediates. Computational analysis helps to distinguish between these possibilities; for example, DFT calculations have been used to determine whether a reaction proceeds through an organometallic pathway or via the formation of a complex between reactants. researchgate.net By calculating the relative energies of the proposed intermediates and the barriers to their formation and consumption, the most plausible reaction pathway can be determined.
Density Functional Theory (DFT) Applications in Reaction Prediction
Density Functional Theory (DFT) has become a widely used computational method in chemistry due to its balance of accuracy and computational cost. chemrxiv.org It is particularly effective for studying large systems and complex reactions, making it well-suited for investigating reactions involving this compound.
DFT calculations are a powerful tool for predicting and explaining the stereoselectivity and regioselectivity of chemical reactions. Selectivity often arises from subtle differences in the activation energies of competing reaction pathways. By calculating the energies of the various possible transition states, researchers can predict which product isomer will be favored.
For example, in cycloaddition reactions, DFT has been used to elucidate the origin of stereoselectivity by comparing the energies of the transition state structures leading to different diastereomers. mdpi.com Steric effects are often identified as a major determining factor, and DFT can quantify these effects by revealing the energetic penalty associated with unfavorable steric interactions in a particular transition state. mdpi.com Similarly, DFT calculations can explain regioselectivity in reactions like the functionalization of indole (B1671886) rings by determining which position is electronically and sterically favored for attack. researchgate.net
Table 1: Illustrative example of DFT energy calculations used to predict stereoselectivity in a reaction. The lower relative energy of the transition state for the syn-addition pathway indicates it is the kinetically favored route.
For catalytic reactions, DFT is used to simulate the entire catalytic cycle. This involves calculating the structures and energies of all intermediates and transition states for each elementary step, such as oxidative addition, migratory insertion, and reductive elimination. researchgate.net By mapping the energy profile of the entire cycle, the rate-limiting step—the step with the highest activation energy barrier—can be identified. researchgate.net
Understanding the rate-limiting step is crucial for optimizing reaction conditions and catalyst design. For instance, if DFT calculations show that a reductive elimination step is rate-limiting, modifications to the catalyst's ligands could be proposed to lower the energy barrier for this specific step. researchgate.net These simulations provide a detailed, step-by-step view of the catalyst's journey through the reaction, offering insights that guide experimental efforts. mdpi.com
Ab Initio Investigations of Molecular and Thin Film Structures
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, while often computationally intensive, can provide highly accurate descriptions of molecular structures and properties.
In the solid state, this compound is known to exist in aggregated forms, with hexameric and octameric clusters having been characterized by X-ray crystallography. wikipedia.org Ab initio calculations, such as those based on coupled-cluster theory or Møller-Plesset perturbation theory, can be used to model these clusters. Such studies can determine their optimized geometries, aggregation energies, and the nature of the lithium-oxygen bonding within the cubane-like core, providing a theoretical confirmation of the experimentally observed structures. DFT calculations have been successfully used to study the oligomers of related organolithium compounds, yielding geometric parameters in good agreement with experimental results. researchgate.net
Furthermore, this compound serves as a precursor for the deposition of lithium-containing thin films using techniques like Atomic Layer Deposition (ALD). chemicalbook.comrsc.orgaalto.fi Ab initio studies are crucial for understanding the fundamental processes in ALD. They can be used to model the reaction of the precursor molecule with the substrate surface, elucidate the mechanism of film growth, and predict the structural and electronic properties of the resulting thin film material. researchgate.net These computational investigations provide an atomic-level understanding that is essential for the rational design and optimization of thin film deposition processes for applications in areas like microbatteries. aalto.fi
Table of Compounds
Computational Probing of Electron Transfer Processes and Electronic States
Theoretical and computational chemistry provides powerful tools for investigating the electronic structure of this compound and its propensity to engage in electron transfer processes. These studies, often employing ab initio and Density Functional Theory (DFT) methods, offer molecular-level insights that complement experimental observations.
Electron Transfer Dynamics
Computational models are crucial for evaluating the thermodynamics of single electron transfer (SET) from electron donors to acceptors. The feasibility of a thermal SET process is determined by the energy difference (ΔESET) between the radical pair state and the closed-shell state of the donor-acceptor pair. For a thermal SET to be experimentally observable, this energy difference should typically be less than approximately 0.4 eV. nih.gov This energy can be calculated using DFT, where a 1.0 eV difference in calculated energy corresponds to a 1.0 V difference in cyclic voltammetry (CV) measurements. nih.gov
While computational studies have extensively explored the role of potassium tert-butoxide (KOtBu) as an electron donor, direct computational evidence for SET from this compound is less common. nih.gov In some reactions where KOtBu is an effective initiator of electron transfer, the corresponding lithium salt has been found to be ineffective. osti.gov Computational chemistry helps explain these differences by calculating the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is particularly significant, as it is used to estimate the oxidative stability of a molecule; a higher HOMO energy level suggests a greater propensity for electron loss (oxidation). researchgate.net For an electron transfer to occur, an electron is transferred from the HOMO of the donor (e.g., the tert-butoxide anion) to the LUMO of the acceptor. nih.gov The energy gap between the HOMO of the donor and the LUMO of the acceptor is a key factor in predicting the reactivity. wuxiapptec.com
DFT calculations on related fluorinated lithium alkoxides, such as lithium nonafluoro-tert-butoxide, have been used to determine these frontier orbital energies, providing a framework for how such analyses would be applied to this compound itself. researchgate.net
| Lithium Salt | HOMO (eV) | LUMO (eV) | Dissociation Energy (kcal/mol) |
|---|---|---|---|
| Lithium Nonafluoro-tert-butoxide (LiONFtb) | -9.58 | -1.29 | 110.4 |
| Lithium Trifluoro(perfluoro-tert-butyloxyl)borate (LiTFPFB) | -9.45 | -1.12 | 94.7 |
| Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) | -9.01 | -2.21 | 115.8 |
| Lithium Hexafluorophosphate (LiPF6) | -10.74 | -1.74 | 120.2 |
Electronic State Characterization
Ab initio calculations have been successfully employed to characterize the electronic structure of materials derived from this compound. In studies of thin films created by molecular layer deposition (MLD) using this compound as a precursor, computational methods were essential for identifying the final product. osti.gov
Techniques such as the self-consistent field method (ΔSCF) are used to simulate core-level X-ray Photoelectron Spectroscopy (XPS) spectra. This involves calculating the core electron ionization energy based on the energy difference between the neutrally charged ground state and the singly charged excited state. To improve the accuracy of these ground-state energy calculations, electron correlation terms can be incorporated using methods like the second-order Møller-Plesset perturbation theory (MP2). osti.gov
| Atomic Orbital | Cross-Section Value (αi) |
|---|---|
| O2s | 0.14 |
| O2p | 0.0193 |
| C2s | 0.0477 |
| C2p | 0.0015 |
| Li2s | 0.0008 |
| H1s | 0 |
By treating all electronic states on an equal footing, these first-principles calculations provide a detailed and reliable picture of the electronic environment of the constituent atoms (Li, O, C) within this compound and its derivatives. osti.govresearchgate.net
Advanced Applications in Materials Science and Specialized Organic Synthesis
Polymerization Chemistry Initiated by Lithium tert-Butoxide
This compound serves as a valuable initiator in the field of polymer chemistry, particularly for anionic polymerization. chemimpex.comscientificlabs.co.uk This role is crucial for the synthesis of polymers with well-defined structures and properties. leapchem.com
Mechanism of Anionic Polymerization Initiation
Anionic polymerization is a form of chain-growth polymerization that proceeds via an active anionic center. semanticscholar.org this compound can initiate this process, especially for monomers with electron-withdrawing groups, such as acrylates and methacrylates. acs.orgrsc.org The initiation mechanism involves the nucleophilic attack of the tert-butoxide anion on the double bond of the monomer.
For instance, in the polymerization of ethyl 2-trifluoromethylacrylate, this compound can quantitatively produce a solid polymer at -20 °C in toluene (B28343). rsc.org The process is also effective for the ring-opening polymerization of lactides, where it acts as a catalyst. sigmaaldrich.com The general mechanism for living anionic polymerization involves initiation and propagation steps, where the chain is terminated only by the intentional addition of a terminating agent like a Brønsted acid. semanticscholar.org
The effectiveness of alkali metal tert-butoxides as initiators can vary depending on the cation. For example, in the polymerization of hexafluoro-1,3-butadiene, cesium and rubidium tert-butoxide show higher initiation efficiency compared to their potassium, sodium, and lithium counterparts. rsc.org
Catalysis and Ligand Design with this compound
Beyond polymerization, this compound plays a significant role as a catalyst and a precursor in the design of other catalytic systems. leapchem.comheegermaterials.com
Preparation and Application of Lithium-Based Catalysts
This compound is used in the synthesis of various lithium-based catalysts that enhance reaction selectivity and efficiency. leapchem.com An interesting application is in the development of novel organometallic catalysts for asymmetric synthesis, enabling chemical transformations that are challenging with conventional reagents. pubcompare.ai
For example, chiral lithium binaphtholates, prepared from the corresponding binaphthols and this compound, are effective catalysts for the asymmetric Michael addition of ketones to acrylamides. jst.go.jp In this system, the this compound helps to generate the active lithium binaphtholate catalyst and also promotes the formation of the lithium enolate of the ketone. jst.go.jp
This compound also finds use in mediating the α-alkylation of ketones with primary alcohols without the need for a transition metal catalyst. scientificlabs.co.ukresearchgate.net It can also act as a catalyst for the reduction of ketones to their corresponding secondary alcohols. chemicalbook.com
Modulation of Organometallic Reagent Reactivity and Selectivity
This compound can be used in conjunction with other organometallic reagents to modify their reactivity and selectivity. heegermaterials.comchemicalbook.com This is often achieved through the formation of mixed aggregates. When combined with alkyllithium reagents, this compound can influence the course of polymerization, affecting both the rate and the microstructure of the resulting polymer. researchgate.net
The addition of this compound to organolithium initiators can lead to a more controlled polymerization of monomers like methyl methacrylate (B99206) and tert-butyl acrylate. acs.org This is attributed to the formation of mixed complexes that stabilize the propagating species. semanticscholar.org
Furthermore, this compound is a component in the preparation of modified reducing agents. For instance, reacting this compound with diisobutylaluminium hydride (DIBALH) produces lithium diisobutyl-t-butoxyaluminum hydride (LDBBA), an efficient reagent for the partial reduction of esters to aldehydes. researchgate.net Similarly, treatment of lithium aluminum hydride with three equivalents of tert-butanol (B103910) yields lithium tri(tert-butoxy)aluminum hydride, a bulky reducing agent that selectively reduces acid halides to aldehydes. masterorganicchemistry.com The bulky tert-butoxy (B1229062) groups modulate the reactivity of the aluminum hydride, making it more selective than its parent compound. masterorganicchemistry.com
Synthesis of Fine Chemicals and Pharmaceutical Intermediates
As a strong, non-nucleophilic base, this compound is an invaluable tool in organic synthesis for the production of fine chemicals and pharmaceutical intermediates. chemimpex.comleapchem.comgoogle.com Its steric bulk allows it to deprotonate substrates at specific positions without acting as a nucleophile itself, which is crucial for avoiding side reactions. leapchem.com
Key applications include:
Deprotonation and Enolate Formation: It is widely used for deprotonation reactions to form key intermediates like enolates, which are then used in alkylation and condensation reactions. leapchem.com
Synthesis of Heterocycles: It facilitates base-mediated transformations for the formation of heterocyclic structures, which are common scaffolds in active pharmaceutical ingredients (APIs). leapchem.comscientificlabs.co.uk For example, it is an effective base for synthesizing 3,4,5-trisubstituted 3H-oxazol-2-ones and 3,4-disubstituted (Z)-oxazolidin-2-ones. scientificlabs.co.uk
Catalyzed Reactions: this compound catalyzes the addition of carbon disulfide to epoxides and thiiranes, providing an atom-economical route to di- and trithiocarbonates. rsc.org
Carboxylation Reactions: It can mediate the carboxylation of unprotected indoles and pyrroles with carbon dioxide, offering a transition-metal-free method for synthesizing carboxylic acids. researchgate.netresearchgate.net
Pharmaceutical Intermediate Synthesis: A notable example is its use as a precatalyst for the hydroboration of esters and epoxides, a transformation that has been applied to the synthesis of key intermediates for the drugs Erlotinib and Cinacalcet. nih.gov Another example involves its use in the preparation of methyl 3-(R)-3-(4-trifluoromethylphenylamino)pentanoylcarbamate, a pharmaceutical intermediate. chemicalbook.com
The table below summarizes some specific applications of this compound in the synthesis of fine chemicals and intermediates.
| Application | Reactants | Product | Significance |
| Hydroboration | Esters, Epoxides, Pinacolborane | Alcohols | Synthesis of intermediates for Erlotinib and Cinacalcet nih.gov |
| Carboxylation | Unprotected Indoles, CO₂ | Indole (B1671886) Carboxylic Acids | Transition-metal-free C-H activation researchgate.netresearchgate.net |
| α-Alkylation | Ketones, Primary Alcohols | α-Alkylated Ketones | Transition-metal-free C-C bond formation researchgate.net |
| Cycloaddition | Epoxides, Carbon Disulfide | Cyclic Dithiocarbonates | Atom-economical synthesis rsc.org |
| Heterocycle Synthesis | Propargyl Alcohols, Isocyanates | Oxazolidinones | Formation of important pharmaceutical scaffolds scientificlabs.co.uk |
Thin Film Deposition Technologies Using this compound
This compound is a key precursor in vapor phase deposition techniques for creating lithium-containing thin films, which are critical components in various technologies, particularly in the field of energy storage. aip.orguio.no Its use in Atomic Layer Deposition (ALD) and Molecular Layer Deposition (MLD) allows for the precise, conformal coating of surfaces with functional materials. uio.no
This compound is the most commonly used lithium precursor for ALD, a technique that enables the deposition of ultrathin, conformal films with atomic-level control. aip.orgacs.org It has been successfully employed in over 27 reported ALD processes to create a variety of lithium compounds. aip.org
A primary application of this compound in ALD is the deposition of materials for lithium-ion batteries. aip.org For instance, it is used with water as a co-reactant to deposit lithium hydroxide (B78521) (LiOH) and lithium carbonate (Li2CO3) films. researchgate.net These films can serve as artificial solid-electrolyte interphase (SEI) layers on battery anodes, which may help to limit lithium loss and improve the stability of the battery during charge-discharge cycles. researchgate.net The ALD of LiOH using this compound and water at 225°C has a growth rate of approximately 12.7 ng·cm⁻²·cycle⁻¹. researchgate.net
This compound is also a precursor for depositing more complex lithium-containing materials. For example, it is used in combination with other metal precursors and co-reactants to create lithium aluminate (LiAlOx), lithium tantalate (LiTaO3), and lithium phosphorus oxynitride (LiPON) thin films. rsc.orgresearchgate.net These materials have potential applications as solid-state electrolytes and protective coatings for battery electrodes. rsc.orguwo.ca
A comparative study of lithium precursors for LiPON ALD found that this compound allowed for deeper penetration into high-aspect-ratio structures compared to lithium bis(trimethylsilyl)amide (Li-HMDS), although the Li-HMDS-based films were initially more uniform. nih.govacs.org This suggests that the choice of precursor can significantly impact the conformality and penetration of the deposited film. nih.gov
Table 1: Selected ALD Processes Using this compound
| Deposited Material | Co-reactants | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Application |
| LiOH | H₂O | 225 | ~0.9 | Artificial SEI |
| Li₂CO₃ | H₂O, CO₂ | 225 | N/A | Artificial SEI |
| LiAlOₓ | Trimethylaluminum, H₂O | N/A | 1.5 (at ≤50% LiOH cycles) | Solid Electrolyte |
| LiPON | Diethyl phosphoramidate | 290 | 1.3 | Solid Electrolyte |
| LiTaO₃ | Tantalum(V) ethoxide, H₂O | 225 | 2.2 - 7.3 | Solid Electrolyte |
Molecular Layer Deposition (MLD) is a related technique that uses both organometallic and organic precursors to create hybrid organic-inorganic thin films. osti.govacs.org this compound has been successfully used as the lithium source in MLD processes to fabricate novel materials with potential applications in energy storage. osti.gov
One example is the MLD of "lithicone," a lithium-containing organic thin film, using this compound and ethylene (B1197577) glycol as precursors. rsc.orgrsc.org The resulting film has a stoichiometry of Li1.5C2O1.8 and exhibits room temperature ionic conductivity, making it a candidate for a solid-state electrolyte in lithium-ion batteries. rsc.org Another MLD process combines this compound with 1,3-propanediol (B51772) to create a crystalline film of lithium propane (B168953) dioxide (LPDO). osti.govacs.org
These MLD-grown materials offer the potential to tune mechanical properties for more robust functionality in applications like solid-state batteries, where stress and strain from ion transport can be significant. osti.gov The flexibility of the organic linkers in these hybrid materials may enhance the charge/discharge stability of electrodes and coatings. osti.gov
Understanding the reaction mechanisms during ALD and MLD is crucial for controlling film properties. In the gas phase, this compound exists as oligomeric clusters, predominantly as a hexamer. aip.orguio.noosti.gov This polymeric nature influences its surface reactions.
For LiOH ALD using this compound and water, a proposed mechanism involves the this compound precursor bonding to the LiOH surface and then reacting with the subsequent water pulse to form more LiOH and volatile tert-butanol as a byproduct. researchgate.net However, the hygroscopic nature of LiOH can lead to a "reservoir effect," where excess water is stored in the film and reacts in a chemical vapor deposition-like manner, complicating the self-limiting growth characteristic of ALD. uio.noresearchgate.net
In the ALD of ternary oxides like lithium aluminate, the reactivity of this compound can be influenced by the surface it is depositing on. researchgate.net Studies have suggested that the reactivity of this compound may be lower on a Li₂O/LiOH surface compared to an aluminum hydroxide-terminated surface. researchgate.netosti.gov
For MLD processes, such as the deposition of lithicone, self-limiting surface reactions have been confirmed through techniques like spectroscopic ellipsometry and quartz crystal microbalance measurements. rsc.org The growth proceeds in a layer-by-layer fashion with clear surface saturation. rsc.org The reaction between this compound and the organic linker, such as ethylene glycol or 1,3-propanediol, leads to the formation of the hybrid film and volatile byproducts like tert-butanol. osti.govrsc.org
Q & A
Q. How is lithium tert-butoxide synthesized and characterized in laboratory settings?
this compound is typically synthesized by reacting tert-butanol with a strong lithium base, such as butyllithium, in anhydrous conditions . Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm purity and aggregation state in solution, complemented by X-ray crystallography to resolve solid-state structures. For example, hexameric or octameric clusters are identified via crystallographic data .
Q. What are the key structural features of this compound in solid-state and solution?
In the solid state, this compound forms hexameric [(tBuOLi)₆] or octameric [(tBuOLi)₈] aggregates, as confirmed by X-ray crystallography . In apolar solvents, NMR and cryoscopy reveal similar oligomeric behavior, though dynamic aggregation complicates solution-phase analysis. Computational models (e.g., density functional theory) help predict solvent-dependent structural changes .
Q. What safety precautions are critical when handling this compound?
Due to its moisture sensitivity and exothermic reaction with water, this compound must be stored under inert gas (e.g., argon) in airtight containers. Handling requires dry gloves, eye protection, and ventilation to avoid inhalation of dust. Incompatible materials include acids, alcohols, and halogenated solvents .
Advanced Research Questions
Q. How does this compound enhance enantioselectivity in asymmetric catalysis?
In molybdenum-catalyzed asymmetric allylic alkylation, this compound acts as a non-nucleophilic base to deprotonate substrates without generating amine byproducts (e.g., from LiHMDS). Its steric bulk improves enantioselectivity by modulating the catalyst’s coordination sphere. Optimal results are achieved with 2 equivalents in tetrahydrofuran (THF) at room temperature .
Q. What computational methods resolve contradictions in this compound’s aggregation behavior?
Discrepancies between hexameric (solid-state) and octameric (solution) structures are addressed using molecular dynamics simulations and density functional theory (DFT). These models account for solvent polarity and temperature effects, showing that apolar solvents stabilize larger aggregates, while polar solvents disrupt oligomerization .
Q. How is this compound utilized in atomic layer deposition (ALD) for battery materials?
this compound serves as a precursor for lithium-containing thin films (e.g., LiCoO₂, LiTaO₃) in ALD. Its volatility and reactivity with water enable controlled growth at low temperatures. Co-synthesis with precursors like tantalum ethoxide enhances lithium-ion intercalation in transparent conductive oxides, critical for solid-state batteries .
Q. What strategies mitigate inconsistencies in mechanistic studies involving this compound?
Contradictions in reaction mechanisms (e.g., base vs. nucleophile roles) are resolved by kinetic profiling and isotopic labeling. For example, in deprotonation reactions, in situ IR spectroscopy tracks intermediates, while crossover experiments distinguish between ionic and coordinated pathways .
Q. How does this compound improve conductivity in thin-film materials?
When co-deposited with tantalum ethoxide via atmospheric pressure plasma jets, this compound increases lithium-ion mobility in TaOₓCₓ films. Electrochemical impedance spectroscopy (EIS) confirms reduced charge-transfer resistance, attributed to lithium’s role in disrupting oxide lattice rigidity .
Methodological Notes
- Structural Analysis : Combine X-ray crystallography with solution-phase NMR and mass spectrometry to resolve aggregation states .
- Reaction Optimization : Screen counterions and solvent polarity to balance reactivity and selectivity in catalytic applications .
- ALD Process Design : Use thermogravimetric analysis (TGA) to assess precursor decomposition kinetics and optimize pulse durations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
